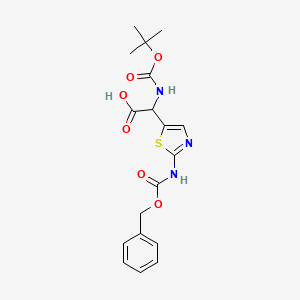
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound that features a thiazole ring, benzyloxycarbonyl, and tert-butoxycarbonyl protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Coupling Reactions: The protected thiazole derivative is then coupled with an appropriate amino acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with thiazole-containing compounds.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring and protecting groups might play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
The uniqueness of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid lies in its specific substitution pattern on the thiazole ring and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These features may confer unique reactivity and binding properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H21N3O6S |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-18(2,3)27-17(25)20-13(14(22)23)12-9-19-15(28-12)21-16(24)26-10-11-7-5-4-6-8-11/h4-9,13H,10H2,1-3H3,(H,20,25)(H,22,23)(H,19,21,24) |
Clave InChI |
GYTZSEZECYWZFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CN=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


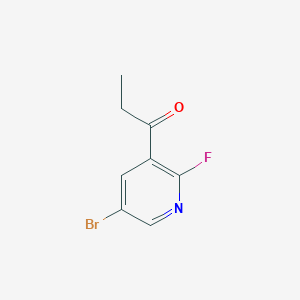
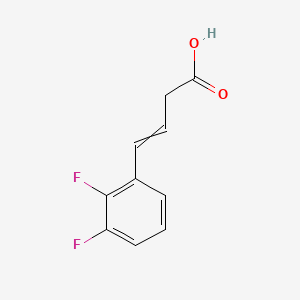

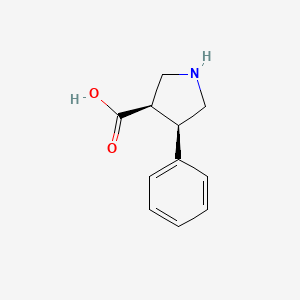
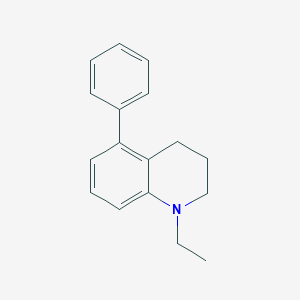
![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)
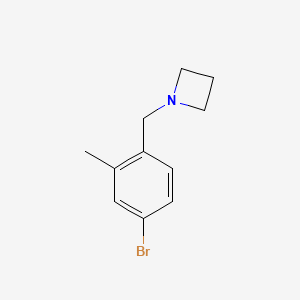

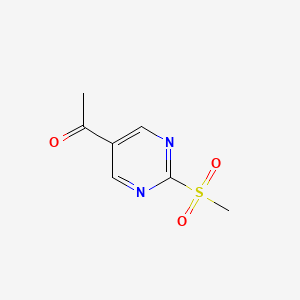


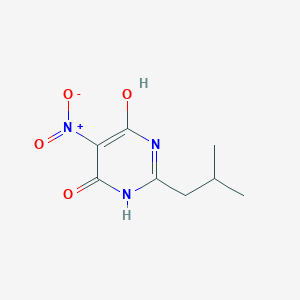

![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
